molecular formula C22H18N4O3S2 B12214644 N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12214644
M. Wt: 450.5 g/mol
InChI Key: SGLQWXMZWJYQKB-UHFFFAOYSA-N
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Description

N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with the molecular formula C22H18N4O3S2 and a molecular weight of 450.5333 g/mol This compound is known for its unique structural features, which include a thiadiazole ring, a carboxamide group, and a diphenylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative.

    Attachment of the Diphenylsulfamoyl Moiety: The diphenylsulfamoyl group is attached via a sulfonation reaction, followed by coupling with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various cellular responses, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

N-[4-(diphenylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-Diphenylsulfamoyl-phenyl)-acetamide: This compound has a similar diphenylsulfamoyl moiety but differs in the acetamide group.

    Alpha-Benzoyl-p-(diphenylsulfamyl)acetanilide: This compound also contains a diphenylsulfamoyl group but has different structural features.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[4-(diphenylsulfamoyl)phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3S2/c1-16-21(30-25-24-16)22(27)23-17-12-14-20(15-13-17)31(28,29)26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,23,27)

InChI Key

SGLQWXMZWJYQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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